REACTION_CXSMILES
|
Br[CH2:2][CH:3]1[O:7][C:6](=[O:8])[CH2:5][CH2:4]1.[CH3:9][O-:10].[Na+].[CH3:12]O>O>[CH3:12][O:7][C:6]([CH2:5][CH2:4][CH2:3][CH:2]1[O:10][CH2:9]1)=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC1CCC(O1)=O
|
Name
|
sodium methylate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The ethereal phase is dried through a molecular sieve
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at 20 mm
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |